3,4-difluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide
Description
3,4-Difluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluorinated aromatic ring, a furan-2-ylmethyl group, and a tetrahydropyran (oxan-4-yl) substituent. The compound’s structure combines electron-withdrawing fluorine atoms with heterocyclic moieties, which may enhance its pharmacological properties, such as metabolic stability, solubility, and target-binding affinity.
Properties
IUPAC Name |
3,4-difluoro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c18-15-4-3-12(10-16(15)19)17(21)20(11-14-2-1-7-23-14)13-5-8-22-9-6-13/h1-4,7,10,13H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYSMCCMDWSJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-difluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 356.4 g/mol
- CAS Number : 2415632-74-3
Antitumor Activity
Recent studies have indicated that compounds with structures similar to 3,4-difluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide exhibit significant antitumor activity. The following table summarizes findings from various studies:
The compound was tested against several human lung cancer cell lines using MTS cytotoxicity assays and BrdU proliferation assays. Results showed that while the compound exhibited higher cytotoxicity in 2D assays compared to 3D assays, it still demonstrated promising potential as an antitumor agent.
The proposed mechanism of action for this class of compounds includes:
- DNA Binding : The compound binds to DNA, primarily within the minor groove, which inhibits DNA-dependent enzymes essential for cell proliferation.
- Inhibition of Proliferation : The binding disrupts normal cellular processes, leading to reduced tumor cell growth and proliferation.
Antimicrobial Activity
In addition to antitumor properties, compounds similar to 3,4-difluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide have also shown antimicrobial activity against various pathogens. For instance:
- Furamidine derivatives have demonstrated a broad spectrum of antimicrobial effects in vitro against Pneumocystis carinii in immunosuppressed models, indicating their potential for treating opportunistic infections in immunocompromised patients .
Case Studies
- Furamidine Analogues : A study on furamidine analogues revealed that substituents on the furan ring significantly influenced both antitumor and antimicrobial activities. The presence of specific functional groups enhanced binding affinity to DNA and improved efficacy against cancer cells .
- Clinical Trials : Some derivatives related to the compound have progressed through early-phase clinical trials, showing promise in treating specific types of cancers and infections .
Comparison with Similar Compounds
Structural Similarities :
Key Differences :
- Substituents : LMM11 contains a sulfamoyl group and a 1,3,4-oxadiazole ring, whereas the target compound features a 3,4-difluorobenzamide and an oxan-4-yl group.
- Biological Activity : LMM11 demonstrates antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting that the oxadiazole ring and sulfamoyl group are critical for this mechanism . The target compound’s fluorinated benzamide and oxane group may instead modulate solubility or binding to alternative targets.
Thiadiazole-Based Benzamides
Examples :
Comparison :
- Heterocycle Impact: Replacing oxadiazole with thiadiazole introduces a sulfur atom, which may enhance electron delocalization or metal-binding capacity. These compounds show activity against Pseudomonas aeruginosa, highlighting the role of the thiadiazole ring in antibacterial efficacy .
- Fluorination vs.
Isoxazole/Thiazole-Modified Benzamides
Examples :
- N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide
- 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide .
Key Contrasts :
- Functional Groups : These derivatives feature thioether-linked isoxazole or thiazole groups, which are absent in the target compound. Such groups are associated with anticancer and antiviral activities, possibly due to interactions with kinase or protease targets .
- Solubility : The oxan-4-yl group in the target compound may improve aqueous solubility compared to lipophilic thioether substituents.
Thioxo-Oxadiazole Derivatives
Comparison :
- Sulfur vs. Fluorine : The thioxo group in this compound could facilitate hydrogen bonding or redox interactions, whereas the fluorine atoms in the target compound may enhance metabolic stability and membrane permeability.
- Biological Targets : Thioxo-oxadiazoles are explored for enzyme inhibition, whereas fluorinated benzamides are often prioritized for CNS or antimicrobial applications due to their pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-difluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and amide coupling. For example, the benzamide core can be formed by reacting 3,4-difluorobenzoic acid with thionyl chloride to generate the acid chloride, followed by reaction with a pre-synthesized N-[(furan-2-yl)methyl]-N-(oxan-4-yl)amine. Key parameters include:
- Temperature : Amide coupling at 0–5°C minimizes side reactions.
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity balance.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization improve purity .
- Validation : Monitor intermediates via HPLC and confirm final structure using -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar analogs?
- Methodological Answer :
- -NMR : The furan-2-ylmethyl group shows distinct aromatic protons at δ 6.2–7.4 ppm (split into multiplets), while the oxan-4-yl group exhibits axial/equatorial proton splitting (δ 1.5–4.0 ppm). Fluorine substituents on the benzamide cause deshielding of adjacent protons .
- IR : Amide C=O stretching (~1650 cm) and furan ring C-O-C vibrations (~1015 cm) are diagnostic .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural resemblance to kinase inhibitors. Use fluorescence-based ATPase assays at varying concentrations (1–100 μM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare to controls like doxorubicin .
Advanced Research Questions
Q. How do steric and electronic effects of the oxan-4-yl and furan-2-ylmethyl groups influence binding to biological targets?
- Methodological Answer :
- Steric Effects : Molecular docking (AutoDock Vina) reveals that the oxan-4-yl group’s chair conformation creates a hydrophobic pocket, while the furan’s planarity facilitates π-π stacking with aromatic residues (e.g., Tyr in kinase active sites).
- Electronic Effects : Fluorine atoms increase electron-withdrawing effects on the benzamide, enhancing hydrogen bonding with backbone amides (e.g., Asp1043 in EGFR). Replace furan with thiophene to test π-electron density impact .
- Data Contradictions : In some analogs, bulkier substituents (e.g., pyridine instead of furan) reduce activity due to steric clashes, highlighting the furan’s optimal size .
Q. What crystallographic challenges arise during X-ray structure determination, and how can SHELX programs address them?
- Methodological Answer :
- Challenges : Disordered oxan-4-yl rings and twinning due to flexible substituents.
- Solutions : Use SHELXD for phase problem resolution via Patterson methods and SHELXL for refinement with restraints on anisotropic displacement parameters. Apply TWIN/BASF commands for twinned data .
- Example : A related compound, N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide, required 98.5% completeness in data collection (Mo-Kα radiation) for successful refinement .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?
- Methodological Answer :
- Systematic Modifications : Synthesize analogs with (a) oxetane instead of oxan-4-yl (smaller ring), (b) methylsulfonyl instead of difluoro substituents, and (c) varying N-alkyl groups.
- Data Analysis : Use PCA (principal component analysis) to correlate structural descriptors (e.g., logP, polar surface area) with IC values. For example, higher logP (>3.5) in analogs correlates with improved blood-brain barrier penetration but increased cytotoxicity .
- Contradiction Example : An analog with a pyran-4-yl group showed reduced kinase inhibition despite similar logP, indicating ring oxygen positioning is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
